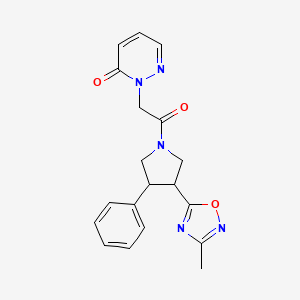

2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-13-21-19(27-22-13)16-11-23(10-15(16)14-6-3-2-4-7-14)18(26)12-24-17(25)8-5-9-20-24/h2-9,15-16H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJFTNGBWUAPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile.

Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the final product.

Final Assembly: The pyridazinone core is introduced in the final step, typically through a condensation reaction involving a hydrazine derivative and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinone and pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: N-oxides, sulfoxides.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and pyridazinone moieties could be involved in hydrogen bonding or π-π interactions with biological targets, influencing signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Key Observations:

Structural Complexity: The target compound integrates three distinct heterocyclic systems (pyridazinone, pyrrolidine, oxadiazole), whereas analogs like and prioritize two-component systems. This complexity may enhance target selectivity but could reduce synthetic accessibility .

The phenyl group on the pyrrolidine ring (target) vs. the p-tolyl group in introduces differences in hydrophobicity and steric bulk.

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step sequences (e.g., oxadiazole formation followed by pyrrolidine functionalization), contrasting with the simpler alkylation routes for and .

Limitations in Available Data:

- No biological activity or pharmacokinetic data for the target compound are provided in the evidence.

- Comparisons rely on structural inferences rather than experimental results.

Notes

Methodological Gaps : The absence of crystallographic or computational modeling data (cf. SHELX refinements in ) limits mechanistic insights into the target compound’s conformation or interactions.

Opportunities for Further Research :

Biological Activity

The compound 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.43 g/mol. The structure includes a pyridazine ring, an oxadiazole moiety, and a phenylpyrrolidine group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds containing oxadiazole and pyridazine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the oxadiazole ring is particularly noteworthy due to its role in enhancing lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For example:

- A study showed that 3-acetyl-1,3,4-oxadiazoline derivatives exhibited strong bactericidal effects against various strains of Staphylococcus spp. with no cytotoxicity to normal cell lines .

| Compound | Bactericidal Effect | Cytotoxicity |

|---|---|---|

| 3-Acetyl Derivative A | Strong | None |

| 3-Acetyl Derivative B | Moderate | Low |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- In vitro studies demonstrated that derivatives containing the oxadiazole structure can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety may interact with specific enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.

- Antimicrobial Mechanisms : The presence of the -N=CO group in oxadiazole derivatives has been linked to interference with gene transcription related to biofilm formation in bacteria .

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications to the oxadiazole structure significantly enhanced antimicrobial potency.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving L929 cells, various concentrations of the synthesized oxadiazole derivatives were tested. Results showed that while some compounds increased cell viability at lower concentrations, others exhibited toxicity at higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.